1-(3-bromophenyl)-N-methylethanamine
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Overview
Description
1-(3-Bromophenyl)-N-methylethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 1-(3-bromophenyl)-N-methylethanamine can be achieved through several synthetic routes. One common method involves the bromination of phenethylamine, followed by methylation of the amine group. The reaction conditions typically involve the use of bromine or a brominating agent and a methylating agent such as methyl iodide or dimethyl sulfate. Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Bromophenyl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-Bromophenyl)-N-methylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs targeting neurological disorders.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. For example, it may bind to serotonin or dopamine receptors, affecting neurotransmitter release and uptake. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
1-(3-Bromophenyl)-N-methylethanamine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-N-methylethanamine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)-N-methylethanamine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-N-ethylethanamine: Similar structure but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents .
Properties
IUPAC Name |
1-(3-bromophenyl)-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTLVOQJGRVLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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